2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-13-5-12-24-20(14-8-10-15(28-2)11-9-14)23-21-18(22(24)26)19(25)16-6-3-4-7-17(16)29-21/h3-4,6-11H,5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPIIBVJSHPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the chromeno[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structure, characterized by methoxy and propyl substituents, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O5, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural features include:
- Chromeno[2,3-d]pyrimidine Core : This core is responsible for the compound's biological activity.
- Methoxy Groups : These groups can enhance lipophilicity and influence interaction with biological targets.
- Propyl Chain : The presence of a methoxypropyl chain may affect the compound's solubility and permeability.
Biological Activity Overview
Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
The biological effects of this compound are believed to arise from its interactions with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : Binding to active sites of enzymes can alter their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of chromeno[2,3-d]pyrimidine derivatives. For instance:
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Value (µM) |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in MCF-7 cells | 10 - 30 |
| Anti-inflammatory | COX-2 inhibition | ~15 |
| Enzyme Inhibition | Inhibition of cholinesterases | ~19.2 (AChE) |
Preparation Methods
Precursor Preparation and Functionalization
The synthesis begins with the preparation of a 7-hydroxy-2H-chromen-2-one derivative, which serves as the foundational chromene scaffold. Introduction of the 4-methoxyphenyl group occurs via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the availability of halogenated intermediates. For instance, 4-methoxybenzoyl chloride may react with the chromene precursor in the presence of AlCl₃ to form the aryl-substituted chromene intermediate. Subsequent alkylation with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 3-methoxypropyl side chain at position 3 of the chromene ring.
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acylation | 4-Methoxybenzoyl chloride, AlCl₃ | 0–5°C | 4 | 65–70 |
| Alkylation | 3-Methoxypropyl bromide, K₂CO₃, DMF | 80°C | 12 | 75–80 |
Pyrimidine Ring Cyclization
The chromene intermediate undergoes cyclization with urea or thiourea derivatives to form the pyrimidine-dione core. In one reported method, a mixture of the alkylated chromene, urea, and acetic acid is refluxed in the presence of POCl₃, facilitating a Pinner/Dimroth rearrangement to yield the fused pyrimidine ring. This step is highly sensitive to stoichiometry, with excess urea leading to byproducts such as 5-unsubstituted pyrimidines.
Optimization Insights
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Catalyst : POCl₃ enhances electrophilic activation of the carbonyl groups, promoting cyclization.
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Solvent : Acetic acid acts as both solvent and proton donor, stabilizing intermediates during rearrangement.
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Temperature : Reflux conditions (110–120°C) are critical for complete conversion, with lower temperatures resulting in incomplete ring closure.
One-Pot Tandem Reactions for Streamlined Synthesis
Condensation-Cyclization Approach
Recent advances employ one-pot methodologies to reduce purification steps. A mixture of 2-amino-4-(4-methoxyphenyl)-7-hydroxycoumarin-3-carbonitrile, 3-methoxypropan-1-amine, and ethyl acetoacetate undergoes sequential condensation and cyclization in the presence of p-toluenesulfonic acid (PTSA). This method achieves a 68% yield by eliminating intermediate isolation.
Mechanistic Pathway
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Condensation : The amine reacts with ethyl acetoacetate to form an enamine intermediate.
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Cyclization : Intramolecular attack of the enamine nitrogen on the coumarin carbonyl group generates the pyrimidine ring.
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Aromatization : Acidic conditions promote dehydration, yielding the fully conjugated chromeno-pyrimidine system.
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while Brønsted acids like PTSA outperform Lewis acids (e.g., ZnCl₂) in minimizing side reactions.
Post-Synthetic Modifications and Purification
Halogenation for Derivative Synthesis
The methoxypropyl side chain undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN), enabling further functionalization. However, this step is typically excluded in the primary synthesis of the target compound.
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound in >95% purity. Recrystallization from ethanol/water (1:1) provides analytically pure crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step | 3 | 48–52 | 95–98 | High control over intermediate quality |
| One-Pot | 1 | 65–68 | 90–92 | Reduced labor and time |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
